molecular formula C16H17N3O4S B2665169 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2097923-75-4

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2665169
CAS No.: 2097923-75-4
M. Wt: 347.39
InChI Key: ROCDBGHRLPZYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 4-methoxybenzenesulfonamide core linked via an ethyl chain to a pyrazole ring substituted with a furan-2-yl group at the 4-position. This structural architecture combines three pharmacologically relevant motifs:

  • Sulfonamide group: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .
  • Pyrazole ring: A heterocyclic scaffold prevalent in kinase inhibitors and anti-inflammatory agents due to its hydrogen-bonding capacity.
  • Furan substituent: An electron-rich aromatic system that enhances π-π stacking interactions and modulates solubility .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-14-4-6-15(7-5-14)24(20,21)18-8-9-19-12-13(11-17-19)16-3-2-10-23-16/h2-7,10-12,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDBGHRLPZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones .

The final step involves the coupling of the furan and pyrazole intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Sulfonamide + pyrazole Furan-2-yl, ethyl linker Likely SNAr or coupling Enzyme inhibition, antimicrobial
N-(4-Methoxyphenyl)benzenesulfonamide Sulfonamide 4-Methoxyphenyl Direct sulfonylation Bioactivity studies
N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Sulfamide + pyrazole Pyridinyl, phenyl linker SNAr mechanism Kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... Pyrazolo-pyrimidine + sulfonamide Fluorophenyl, chromenone Suzuki coupling Anticancer agents
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole + furan Methoxybenzyl, carboxamide Amide coupling Antimicrobial, anti-inflammatory

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity and potential interactions with biological targets.
  • Pyrazole Moiety : A heterocyclic structure known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
  • Sulfonamide Group : This functional group is associated with various biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan and pyrazole rings may enhance the compound's ability to inhibit bacterial growth. For instance, derivatives with similar structures have shown effective minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µM)
This compoundS. aureus20–40
This compoundE. coli40–70

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that pyrazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in human cancer cells more effectively than standard chemotherapeutics like Combretastatin-A4 .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may selectively inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : The furan and pyrazole moieties allow for enhanced binding to biological receptors, potentially leading to altered signaling pathways that inhibit cell growth or induce apoptosis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Furan Integration : The furan moiety can be introduced via cyclization reactions.
  • Sulfonamide Formation : The final step involves the reaction of the amine group with a sulfonyl chloride to yield the sulfonamide derivative.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with furan substitutions exhibited lower MIC values compared to their non-furan counterparts, suggesting enhanced activity due to structural modifications .

Study 2: Anticancer Properties

In another investigation, a series of pyrazole-furan derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that compounds featuring both furan and pyrazole rings demonstrated a significant increase in antiproliferative activity compared to simpler analogs, highlighting the importance of structural complexity in drug design .

Q & A

Q. What are the critical steps in synthesizing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide?

The synthesis involves multi-step organic reactions, including:

  • Heterocyclic ring formation : Pyrazole and furan rings are constructed via cyclocondensation reactions using hydrazine derivatives and diketones or furan precursors.
  • Sulfonamide coupling : The sulfonamide group is introduced via nucleophilic substitution, often requiring coupling agents like EDC/HOBt for amide bond formation.
  • Ethyl linker attachment : A two-carbon ethyl chain connects the pyrazole and sulfonamide moieties, typically via alkylation or Mitsunobu reactions.
    Key conditions include controlled temperature (e.g., 0–60°C), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the structure by resolving peaks for aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ ~8.0 ppm), and methoxy groups (δ ~3.8 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~375–380 g/mol) and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm1^{-1}) .

Q. What are the primary biological targets for this compound?

The compound’s sulfonamide and pyrazole groups suggest interactions with enzymes like carbonic anhydrase or cyclooxygenase (COX) , while the furan moiety may target microbial enzymes. Preliminary assays should include:

  • Enzyme inhibition assays : Measure IC50_{50} values against purified targets.
  • Cellular viability assays : Evaluate cytotoxicity in relevant cell lines (e.g., cancer or bacterial models) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Mitigation strategies include:

  • Physicochemical optimization : Modify logP via substituent tuning (e.g., replacing methoxy with trifluoromethyl groups to enhance lipophilicity) .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and stabilize vulnerable sites .
  • Formulation studies : Employ nanoencapsulation or prodrug strategies to improve bioavailability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predict binding poses with targets like COX-2 or carbonic anhydrase IX using software (e.g., AutoDock Vina). Focus on hydrogen bonds between the sulfonamide and active-site residues.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity data to guide synthesis .

Q. How do reaction conditions influence the purity of the final product?

  • Temperature control : Excessive heat during sulfonamide coupling can lead to byproducts (e.g., sulfonic acid derivatives).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may require rigorous drying to avoid hydrolysis.
  • Workup protocols : Silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) removes unreacted intermediates .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Light and temperature stress testing : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to assess photolytic/thermal degradation .

Data Interpretation and Optimization

Q. How should researchers analyze discrepancies in enzyme inhibition data across studies?

  • Standardize assay conditions : Variations in buffer pH, ionic strength, or enzyme sources (e.g., human vs. bacterial isoforms) can alter results.
  • Control for nonspecific binding : Include negative controls (e.g., BSA) to rule out false positives.
  • Cross-validate with orthogonal assays : Confirm inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What functional groups are critical for enhancing target selectivity?

  • Sulfonamide moiety : Essential for hydrogen bonding with catalytic zinc in carbonic anhydrase.
  • Furan ring : Modulates microbial target affinity but may increase metabolic liability.
  • Methoxy group : Adjusts electron density on the benzene ring, influencing binding pocket interactions .

Comparative Analysis

Q. How does this compound compare to analogs with structural variations?

Compound ModificationImpact on BioactivitySource
Replacement of methoxy with ClIncreased enzyme inhibition potency
Trifluoromethyl substitutionEnhanced metabolic stability
Pyrazole N-alkylationReduced cytotoxicity in mammalian cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.